3-(2-fluoropropan-2-yl)pyrrolidine, trifluoroacetic acid 3-(2-fluoropropan-2-yl)pyrrolidine, trifluoroacetic acid
Brand Name: Vulcanchem
CAS No.: 2138045-21-1
VCID: VC11617480
InChI: InChI=1S/C7H14FN.C2HF3O2/c1-7(2,8)6-3-4-9-5-6;3-2(4,5)1(6)7/h6,9H,3-5H2,1-2H3;(H,6,7)
SMILES:
Molecular Formula: C9H15F4NO2
Molecular Weight: 245.21 g/mol

3-(2-fluoropropan-2-yl)pyrrolidine, trifluoroacetic acid

CAS No.: 2138045-21-1

VCID: VC11617480

Molecular Formula: C9H15F4NO2

Molecular Weight: 245.21 g/mol

Purity: 95

* For research use only. Not for human or veterinary use.

3-(2-fluoropropan-2-yl)pyrrolidine, trifluoroacetic acid - 2138045-21-1

Description

The compound 3-(2-fluoropropan-2-yl)pyrrolidine, trifluoroacetic acid represents a fluorinated organic molecule that combines a pyrrolidine ring with trifluoroacetic acid as a counterion. This structure is of interest in synthetic chemistry and pharmaceutical research due to its potential applications in medicinal chemistry and as an intermediate in drug development.

Synthesis and Preparation

The synthesis of 3-(2-fluoropropan-2-yl)pyrrolidine, trifluoroacetic acid typically involves:

  • Fluorination: A precursor molecule such as isopropanol undergoes selective fluorination to introduce the fluorine atom.

  • Pyrrolidine Formation: The fluorinated intermediate reacts with pyrrolidine derivatives under controlled conditions.

  • Salt Formation: The final step involves neutralization or reaction with trifluoroacetic acid to yield the salt form.

This process ensures high purity and yield, making it suitable for research or industrial applications.

Applications in Research and Industry

Medicinal Chemistry:

  • The compound’s fluorinated structure enhances its potential as a pharmacophore in drug design, particularly for targeting enzymes or receptors sensitive to hydrophobic interactions.

  • It may serve as an intermediate in synthesizing active pharmaceutical ingredients (APIs).

Chemical Research:

  • Used as a building block in organic synthesis due to its reactive functional groups.

  • The trifluoroacetate salt form aids in solubility for reactions conducted in polar environments.

Biological Activity and Safety Profile

While specific biological activity data for this compound remains limited, similar fluorinated pyrrolidines have shown:

  • Enzyme Inhibition: Potential to inhibit enzymes due to their structural mimicry of natural substrates.

  • Antimicrobial Properties: Fluorinated compounds often exhibit enhanced antimicrobial activity.

Safety Considerations:

  • Handle with care due to potential toxicity associated with fluorinated compounds.

  • Use personal protective equipment (PPE) during synthesis or handling.

Analytical Characterization

The compound can be characterized using standard analytical techniques:

  • Nuclear Magnetic Resonance (NMR):

    • Proton (1^1H) and Carbon (13^13C) NMR confirm structural integrity.

    • Fluorine (19^19F) NMR provides insights into the fluorinated substituent.

  • Mass Spectrometry (MS):

    • Determines molecular weight and fragmentation patterns.

  • Infrared Spectroscopy (IR):

    • Identifies functional groups through characteristic absorption peaks.

  • High-Performance Liquid Chromatography (HPLC):

    • Ensures purity and quantifies the compound in mixtures.

CAS No. 2138045-21-1
Product Name 3-(2-fluoropropan-2-yl)pyrrolidine, trifluoroacetic acid
Molecular Formula C9H15F4NO2
Molecular Weight 245.21 g/mol
IUPAC Name 3-(2-fluoropropan-2-yl)pyrrolidine;2,2,2-trifluoroacetic acid
Standard InChI InChI=1S/C7H14FN.C2HF3O2/c1-7(2,8)6-3-4-9-5-6;3-2(4,5)1(6)7/h6,9H,3-5H2,1-2H3;(H,6,7)
Standard InChIKey GKAJWFAEHGARSP-UHFFFAOYSA-N
Canonical SMILES CC(C)(C1CCNC1)F.C(=O)(C(F)(F)F)O
Purity 95
PubChem Compound 132353760
Last Modified Aug 25 2023

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